molecular formula C20H19ClN6O3S B2550793 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1185163-73-8

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2550793
CAS No.: 1185163-73-8
M. Wt: 458.92
InChI Key: MQOPWFHLCOSAKD-UHFFFAOYSA-N
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Description

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and various substituents such as chloro, methoxy, and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiadiazole ring can be synthesized via a condensation reaction involving thiosemicarbazide and a suitable carbonyl compound. The final product is obtained by coupling the triazole and thiadiazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both triazole and thiadiazole rings, along with the specific substituents, contributes to its potential as a versatile compound in various research applications .

Properties

IUPAC Name

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O3S/c1-11-18(19-23-20(31-25-19)22-12-5-7-13(28-2)8-6-12)24-26-27(11)15-9-14(21)16(29-3)10-17(15)30-4/h5-10H,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPWFHLCOSAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NSC(=N3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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